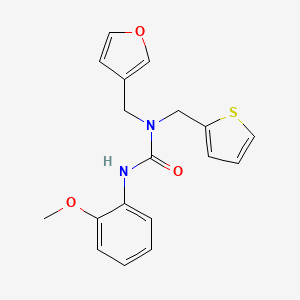

1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

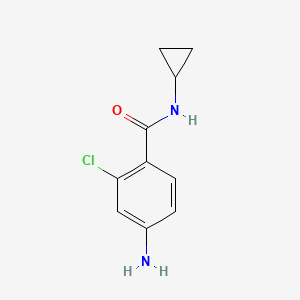

The compound "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" is a multifaceted molecule that incorporates structural elements from furan, thiophene, and phenyl groups linked through a urea moiety. This structure suggests potential for diverse chemical interactions and biological activities, given the presence of heterocyclic components known for their reactivity and the urea linkage which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related thiourea derivatives often involves the reaction of an amine with an isothiocyanate or the use of carbonyl chloride in multi-component reactions. For instance, the synthesis of 1-benzyl-3-furoyl-1-phenylthiourea involved vibrational spectroscopy and multinuclear NMR for characterization . Similarly, a multi-component synthesis approach was used to create highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, indicating that a similar strategy could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by the presence of intramolecular hydrogen bonds and a U-shaped conformation, as seen in the case of 1-benzyl-3-furoyl-1-phenylthiourea . The geometrical parameters obtained from XRD studies of similar compounds show good agreement with computed values, suggesting that computational methods could be used to predict the structure of "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, including electrophilic aromatic substitution as seen in the bromination of furan derivatives . The presence of methoxy and thiophene groups in the compound could influence its reactivity in such substitution reactions. Additionally, the furan and thiophene rings in the compound may undergo reactions typical of five-membered heterocycles, such as addition reactions with isocyanides and acetylenedicarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the melting and boiling points of the compound . The electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's reactivity and stability, as seen in the study of 1-benzyl-3-furoyl-1-phenylthiourea . The compound's potential for non-linear optical behavior and its molecular electrostatic potential map could also be of interest for materials science applications .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives : Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives, initiating from compounds similar to the one . This research highlights the compound's utility as a precursor in synthesizing complex heterocyclic structures, which are pivotal in pharmaceutical development (Abdelrazek et al., 2010).

Antimicrobial Activity : Donlawson et al. (2020) synthesized a compound closely related to "1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea" and tested its bioactivity against various pathogens. The study indicates a broad spectrum of activity, suggesting the compound's potential as a lead for developing new antimicrobial agents (Donlawson et al., 2020).

Material Science Applications : Koza and Balcı (2011) reported on the synthesis of a novel class of compounds, demonstrating the versatility of furan- and thiophene-based ureas in material science, particularly in creating new molecular architectures with unique properties (Koza & Balcı, 2011).

Pharmacological Potential : Alabi et al. (2020) explored the antibacterial and antifungal activities of urea and thiourea derivatives, showcasing the compound's relevance in discovering new bioactive molecules with potential therapeutic applications (Alabi et al., 2020).

Propiedades

IUPAC Name |

1-(furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-17-7-3-2-6-16(17)19-18(21)20(11-14-8-9-23-13-14)12-15-5-4-10-24-15/h2-10,13H,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULGKIPSGCARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-ylmethyl)-3-(2-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)